molecular formula C11H7Cl2N3O2S B2355255 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide CAS No. 1025250-82-1

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide

Cat. No.: B2355255
CAS No.: 1025250-82-1
M. Wt: 316.16
InChI Key: NYFRVIVYZZQZES-CRKCGEKBSA-N
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Description

6,8-Dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It combines a 6,8-dichlorochromone scaffold, a privileged structure found in many biologically active natural products , with a thiosemicarbazide moiety, a versatile pharmacophore known for its diverse biological activities . This molecular framework is of significant interest in medicinal chemistry, particularly for developing enzyme inhibitors. Research on analogous chromone-thiosemicarbazone hybrids has demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in managing Type-2 Diabetes Mellitus . Furthermore, such compounds are investigated for their antitumor, antibacterial, and antioxidant properties, making them valuable scaffolds for hit-to-lead optimization . The dichloro substitution on the chromone ring is a critical feature, as halogen atoms can engage in halogen bonding, a key interaction for molecular recognition and binding affinity in biological systems . This product is intended for research applications only, including in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[(E)-(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2S/c12-6-1-7-9(17)5(3-15-16-11(14)19)4-18-10(7)8(13)2-6/h1-4H,(H3,14,16,19)/b15-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFRVIVYZZQZES-CRKCGEKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=NNC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)/C=N/NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Chromone Aldehyde Synthesis

The foundational step in preparing 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide involves synthesizing the chromone aldehyde precursor: 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. This intermediate is typically derived from 2-hydroxyacetophenone derivatives through Vilsmeier-Haack formylation. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 3 of the chromone scaffold. Chlorination at positions 6 and 8 is achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions.

Thiosemicarbazide Condensation

The aldehyde intermediate undergoes condensation with thiosemicarbazide to form the target compound. This step is universally reported across studies and follows a nucleophilic addition-elimination mechanism. The reaction is conducted in polar protic solvents (e.g., ethanol, methanol) with catalytic acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity. Reflux conditions (70–80°C) for 5–12 hours ensure completion, monitored via thin-layer chromatography (TLC).

General Procedure :

  • Reactants : 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde (1 mmol), thiosemicarbazide (1.1 mmol).
  • Solvent : Ethanol (20 mL) or methanol (10 mL).
  • Catalyst : Glacial acetic acid (2–4 drops).
  • Conditions : Reflux for 8–12 hours.
  • Workup : Cooling, filtration, and recrystallization from ethanol/water.

Optimization of Reaction Conditions

Solvent and Catalytic System

Studies highlight ethanol as the optimal solvent due to its ability to dissolve both reactants while facilitating facile crystallization of the product. Methanol offers comparable yields but requires shorter reflux times (5–8 hours). The addition of acetic acid (0.1–0.5 mL) is critical for accelerating imine bond formation, with excess acid leading to side reactions (e.g., hydrolysis of the aldehyde).

Temperature and Time

Reflux temperatures (70–80°C) are standard, but microwave-assisted synthesis has been explored to reduce reaction times to 30–60 minutes. However, conventional heating remains predominant due to its reproducibility and scalability.

Yield and Purity

Reported yields range from 80% to 95%, contingent on reactant purity and recrystallization efficiency. Recrystallization from ethanol/water (3:1 v/v) yields analytically pure compounds with melting points of 235–237°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals include a singlet at δ 10.2 ppm (NH), δ 9.8 ppm (aldehyde proton), and aromatic protons at δ 7.5–8.1 ppm.
  • ¹³C NMR : Carbonyl (C=O) at δ 182 ppm, thioamide (C=S) at δ 178 ppm, and aromatic carbons at δ 115–150 ppm.
  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S).

Chromatographic Monitoring

TLC (silica gel, ethyl acetate/petroleum ether 1:1) confirms reaction completion, with the product exhibiting an Rf value of 0.6–0.7.

Comparative Analysis of Synthetic Methods

Parameter Method A Method B Method C
Solvent Ethanol Methanol Acetic acid
Catalyst Acetic acid None Sodium acetate
Time (h) 8–12 5–8 3
Yield (%) 83–95 80–88 75–82
Purity (HPLC) >95% >90% >85%

Key Observations :

  • Method A (ethanol/acetic acid) achieves the highest yields and purity, favored for laboratory-scale synthesis.
  • Method C (acetic acid/sodium acetate) offers shorter reaction times but lower yields due to side-product formation.

Industrial-Scale Considerations

Cost and Availability

Thiosemicarbazide is commercially available (Sigma-Aldrich, Oakwood) at ~$50–100/kg, while the chromone aldehyde precursor requires custom synthesis, contributing to 60–70% of total production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted 3-Formylchromones

The dichloro-substituted derivative (FC10) is compared to its dibromo analog (FC11) and unsubstituted chromones (Table 1):

Compound Substituents Anti-H. pylori Activity Urease Inhibition (Jack Bean) Cytotoxicity (Tumor Cells) Anti-HIV Activity
FC10 (6,8-dichloro) Cl, Cl Comparable to metronidazole Potent Moderate None
FC11 (6,8-dibromo) Br, Br None Potent Low None
Unsubstituted chromone None Not tested Weak Variable None

Key Observations :

  • Halogen Effects : Dichloro substitution (FC10) enhances anti-H. pylori activity, while dibromo substitution (FC11) abolishes it despite retaining urease inhibition. This suggests halogen-specific interactions with bacterial targets .
  • Cytotoxicity: No direct correlation exists between substitution patterns and tumor cell toxicity, indicating complex structure-activity relationships .
Thiosemicarbazide Derivatives with Heterocyclic Cores

2.2.1 Quinazoline-Thiosemicarbazide Hybrids
Compounds like 1a-f (1-(2-(6,8-disubstituted-4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetyl)thiosemicarbazide) exhibit antitubercular activity. Unlike the chromone-based derivative, these hybrids incorporate a quinazoline scaffold linked to thiosemicarbazide via a sulfur bridge. While both classes share thiosemicarbazide moieties, quinazoline derivatives show specificity against Mycobacterium tuberculosis, whereas FC10 targets H. pylori .

2.2.2 1,2,4-Triazole-3-thiones
Microwave-synthesized triazole-thione derivatives (e.g., 10a–10d ) lack conjugated C=O and C=C bonds in their IR spectra, contrasting with the chromone-thiosemicarbazide’s distinct C=O and C=N stretches. These triazoles exhibit antimicrobial activity but lack the urease inhibition seen in FC10 .

Bioactivity Profiles
  • Anti-H. pylori Activity : FC10’s potency rivals metronidazole, a first-line antibiotic, making it a promising lead for gastrointestinal infections .
  • Urease Inhibition : Both FC10 and FC11 inhibit jack bean urease, but only FC10 translates this to anti-H. pylori efficacy, highlighting the role of bacterial membrane penetration .
  • Antimycobacterial Activity : While quinazoline-thiosemicarbazides target tuberculosis, FC10’s narrow spectrum suggests scaffold-dependent selectivity .

Biological Activity

6,8-Dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C12H8Cl2N4O2\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{4}\text{O}_{2}

This structure features a chromenone core with a thiosemicarbazide moiety, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde with thiosemicarbazide under acidic conditions. The reaction yields the thiosemicarbazone derivative, which can be purified through recrystallization.

Antimicrobial Activity

Recent studies have demonstrated that thiosemicarbazone derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiosemicarbazide have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Thiosemicarbazones have been extensively studied for their anticancer properties. A recent investigation into various thiosemicarbazone derivatives revealed that they induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

In vitro studies showed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):

Cell LineIC50 (µM)
MCF-75.2
HeLa3.8

These results highlight the potential of this compound as a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of thiosemicarbazones have also been documented. In animal models, the administration of this compound resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiosemicarbazones showed that modifications at the chromenone core significantly enhanced antimicrobial activity against resistant strains of bacteria.
  • Cytotoxicity Assessment : In a comparative study, the cytotoxic effects of various thiosemicarbazones were evaluated against different cancer cell lines. The results indicated that structural variations influenced the potency and selectivity toward specific cancer types.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6,8-dichloro-4H-chromen-4-one-3-carboxaldehyde thiosemicarbazide?

The compound is synthesized via condensation of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide in ethanol under reflux conditions. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol or methanol. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 aldehyde-to-thiosemicarbazide) and reflux durations of 6–8 hours .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Single-crystal X-ray diffraction to resolve molecular geometry and hydrogen-bonding networks (e.g., C=O and NH groups form intermolecular interactions) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the chromene backbone and thiosemicarbazide moiety. For example, the aldehyde proton appears as a singlet at δ ~9.8 ppm .
  • FT-IR spectroscopy : Stretching vibrations for C=S (~680 cm1^{-1}) and C=O (~1680 cm1^{-1}) validate functional groups .

Q. What analytical methods ensure purity during synthesis?

  • HPLC with a C18 column and mobile phase (methanol/water, 70:30 v/v) at 254 nm UV detection .
  • Melting point analysis (e.g., sharp melting points >200°C indicate high crystallinity) .

Advanced Research Questions

Q. How does the thiosemicarbazide group influence biological activity in chromene derivatives?

The thiosemicarbazide moiety enhances anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vivo studies using carrageenan-induced paw edema models show comparable efficacy to indomethacin (e.g., 65–70% inhibition at 50 mg/kg dose), with reduced ulcerogenicity due to lower acidity . Computational docking reveals hydrogen bonding between the thiosemicarbazide NH and COX-2 active sites .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC50_{50} values may arise from:

  • Assay variations : Use standardized protocols (e.g., MTT for cytotoxicity, ELISA for COX inhibition).
  • Solubility differences : Employ DMSO/PBS co-solvents (≤0.1% DMSO) to avoid artifacts .
  • Structural analogs : Compare substituent effects (e.g., 6,8-dichloro vs. 4-methyl derivatives) to isolate electronic contributions .

Q. How can density functional theory (DFT) predict reactivity and stability?

DFT calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .
  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., sulfur in C=S) for derivatization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor solubility in polar solvents complicates crystallization. Strategies include:

  • Slow evaporation in mixed solvents (e.g., ethanol/dichloromethane).
  • Seeding techniques with microcrystals from supersaturated solutions .

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